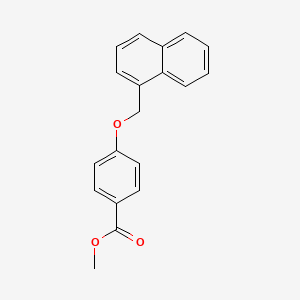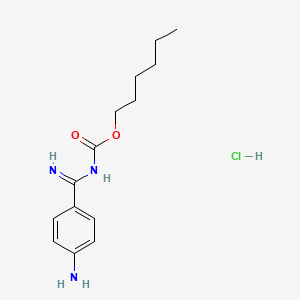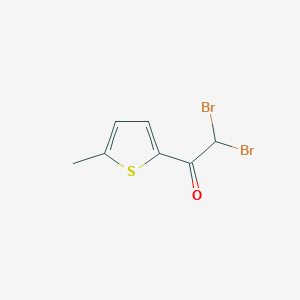
tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, a pyrimidine ring substituted with chlorine and trifluoromethyl groups, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these reactions include n-BuLi, DMF, and tert-butyl (dimethyl)silyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate: Unique due to its specific substitution pattern on the pyrimidine ring.
tert-Butyl 4-(6-chloro-2-(methyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
tert-Butyl 4-(6-bromo-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C15H20ClF3N4O2 |
|---|---|
Molecular Weight |
380.79 g/mol |
IUPAC Name |
tert-butyl 4-[6-chloro-2-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C15H20ClF3N4O2/c1-14(2,3)25-13(24)23-6-4-5-22(7-8-23)11-9-10(16)20-12(21-11)15(17,18)19/h9H,4-8H2,1-3H3 |
InChI Key |
JGMZCBPPBLBSJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC(=NC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1'-((Benzyloxy)carbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B11833691.png)








![4-(Trifluoromethyl)-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11833749.png)


